N-[4-(difluoromethylsulfanyl)phenyl]-4-methylthiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3OS2/c1-6-9(19-16-15-6)10(17)14-7-2-4-8(5-3-7)18-11(12)13/h2-5,11H,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFATHWLTMDRGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(difluoromethylsulfanyl)phenyl]-4-methylthiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and antibacterial research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a thiadiazole ring, which is known for its diverse biological activities. The presence of the difluoromethylsulfanyl group enhances its lipophilicity and may influence its interaction with biological targets.
Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds related to thiadiazoles. For instance, derivatives of thiazol-2(3H)-imine have shown significant activity against Candida albicans and Candida parapsilosis. In particular, compound 2e demonstrated a minimum inhibitory concentration (MIC) of 1.23 μg/mL against C. parapsilosis, comparable to established antifungal agents like ketoconazole .
Table 1: Antifungal Activity of Related Compounds
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 2d | Candida albicans | 1.50 |
| 2e | Candida parapsilosis | 1.23 |
| Ketoconazole | C. albicans | 1.00 |
The mechanism of action involves the inhibition of ergosterol synthesis, a vital component of fungal cell membranes. Compounds 2d and 2e inhibited ergosterol synthesis by approximately 86% and 88%, respectively, over 48 hours, indicating their potential as antifungal agents targeting CYP51 enzymes .
Table 2: Biological Properties of Five-Membered Heterocycles
| Heterocycle | Heteroatoms | Biological Activity |
|---|---|---|
| Thiazole | S(1) | Antifungal, Antibacterial |
| Imidazole | N(2) | Antibacterial |
| 1,3-Oxazole | N(1),O(1) | Antifungal |
Case Studies
A notable study investigated various thiazole derivatives, including those with difluoromethyl groups, revealing enhanced antifungal activity due to structural modifications at the para position of phenyl moieties. The introduction of electronegative atoms such as fluorine significantly improved the compounds' efficacy against fungal strains .
Pharmacokinetic Properties
The pharmacokinetics (PK) of this compound suggest favorable absorption and distribution characteristics. In silico studies indicate that modifications to the molecular structure can enhance bioavailability and metabolic stability, crucial for therapeutic applications .
Comparison with Similar Compounds
Table 1: Structural Features of Select Thiadiazole/Isoxazole/Thiazole Carboxamides
Key Observations :
- Heterocyclic Core : BTP2’s 1,2,3-thiadiazole core distinguishes it from isoxazole (e.g., ) or thiazole (e.g., ) derivatives. The sulfur and nitrogen arrangement in thiadiazoles influences electron distribution and binding affinity.
- Substituents : BTP2’s bis(trifluoromethyl)pyrazole group provides steric bulk and electron-withdrawing properties, enhancing CRAC channel binding . In contrast, ethylsulfanyl () or acetamido () groups may alter solubility or metabolic stability.
- Functional Groups : All compounds share a carboxamide linker, but its position (e.g., thiadiazole-5-carboxamide in BTP2 vs. thiazole-5-carboxamide in ) affects spatial orientation for target engagement.
Pharmacological and Functional Comparison
Key Insights :
- Potency: BTP2 exhibits nanomolar-range activity, surpassing the micromolar-range efficacy of thiazole-based anticancer agents (e.g., ). This highlights the importance of trifluoromethylpyrazole in enhancing potency.
- Target Specificity : BTP2’s CRAC channel inhibition is mechanistically distinct from the anticancer or antibacterial actions of thiazole/thiophene analogs, which likely target kinases or bacterial enzymes .
Structure-Activity Relationship (SAR) Analysis
- Trifluoromethylpyrazole Group : Critical for CRAC channel binding; removal reduces activity .
- Thiadiazole Core : Replacing it with isoxazole (e.g., ) or thiazole (e.g., ) abolishes Ca<sup>2+</sup> influx inhibition, indicating core-dependent target specificity.
- Methyl Substituent : The 4-methyl group on BTP2’s thiadiazole improves metabolic stability compared to unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
